2-Ethynyl-1,3-dithiane
Description
Properties
CAS No. |
80593-70-0 |
|---|---|
Molecular Formula |
C6H8S2 |
Molecular Weight |
144.3 g/mol |
IUPAC Name |
2-ethynyl-1,3-dithiane |
InChI |
InChI=1S/C6H8S2/c1-2-6-7-4-3-5-8-6/h1,6H,3-5H2 |
InChI Key |
MHEHJHDISBWMAJ-UHFFFAOYSA-N |
SMILES |
C#CC1SCCCS1 |
Canonical SMILES |
C#CC1SCCCS1 |
Other CAS No. |
80593-70-0 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethynyl 1,3 Dithiane and Its Derivatives
Primary Synthetic Routes to the 1,3-Dithiane (B146892) Scaffold
The 1,3-dithiane ring system is a cornerstone in organic synthesis, primarily known for its role as a masked carbonyl group and its ability to undergo C-H bond functionalization. researchgate.netbeilstein-journals.org The generation of this heterocyclic scaffold is typically achieved through the condensation of 1,3-propanedithiol (B87085) with a suitable carbonyl precursor. organic-chemistry.orgnih.gov
Condensation Reactions of 1,3-Propanedithiol with Carbonyl Precursors
The most fundamental and widely employed method for the synthesis of the 1,3-dithiane scaffold is the direct condensation of 1,3-propanedithiol with a carbonyl compound, such as an aldehyde or a ketone. organic-chemistry.orgnih.govencyclopedia.pub This reaction forms a thioacetal, effectively protecting the carbonyl group and creating the six-membered dithiane ring. uwindsor.ca The reaction is typically carried out in the presence of an acid catalyst to facilitate the nucleophilic attack of the thiol groups on the carbonyl carbon. organic-chemistry.orgnih.gov
A variety of carbonyl precursors can be utilized, allowing for the introduction of different substituents at the C2 position of the dithiane ring. For instance, the reaction of 1,3-propanedithiol with formaldehyde (B43269) or its synthetic equivalent, methylal (dimethoxymethane), yields the parent 1,3-dithiane. orgsyn.org This foundational compound serves as a versatile intermediate for further functionalization. orgsyn.org The choice of the carbonyl precursor is critical as it dictates the initial substitution pattern of the resulting dithiane.
It is important to note that under certain conditions, the formation of linear condensation products can be a competing side reaction. orgsyn.org Therefore, careful control of reaction parameters is necessary to maximize the yield of the desired cyclic dithiane.
Catalytic Approaches in Dithiane Formation (Brønsted and Lewis Acid Catalysis)
The efficiency and selectivity of dithiane formation are significantly enhanced by the use of catalysts. Both Brønsted and Lewis acids are commonly employed to promote the condensation reaction between 1,3-propanedithiol and carbonyl compounds. organic-chemistry.orgencyclopedia.pub
Brønsted Acid Catalysis: A range of Brønsted acids have proven effective in catalyzing thioacetalization. These include p-toluenesulfonic acid, perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2), and tungstophosphoric acid (H3PW12O40). organic-chemistry.org For example, perchloric acid on silica gel has been demonstrated as a highly efficient and reusable catalyst for 1,3-dithiane formation under solvent-free conditions at room temperature. organic-chemistry.org Similarly, water-stable Brønsted acidic ionic liquids have been used to catalyze the chemoselective thioacetalization of aldehydes, providing excellent yields in short reaction times. organic-chemistry.org Brønsted acids can also play a role in subsequent transformations of dithiane derivatives, such as in phenylselenenylation reactions of α-oxo ketene (B1206846) dithioacetals. dicp.ac.cn
Lewis Acid Catalysis: Lewis acids are also powerful catalysts for dithiane synthesis. nih.govencyclopedia.pubwikipedia.org They function by activating the carbonyl group towards nucleophilic attack by the dithiol. wikipedia.org Common Lewis acid catalysts include yttrium triflate, praseodymium triflate, and hafnium trifluoromethanesulfonate (B1224126). organic-chemistry.org Yttrium triflate, for instance, effectively catalyzes the conversion of various carbonyl compounds into their corresponding dithiane derivatives with high chemoselectivity, particularly for aldehydes. organic-chemistry.org Hafnium trifluoromethanesulfonate is another mild and efficient catalyst that tolerates a variety of sensitive functional groups. organic-chemistry.org The choice of Lewis acid can be crucial, especially when dealing with substrates that are sensitive to harsh reaction conditions. organic-chemistry.orgencyclopedia.pub
Table 1: Catalysts Used in 1,3-Dithiane Formation
| Catalyst Type | Catalyst Example | Key Features |
|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid | Commonly used, effective catalyst. organic-chemistry.org |
| Perchloric acid on silica gel (HClO4-SiO2) | Highly efficient, reusable, solvent-free conditions. organic-chemistry.org | |
| Tungstophosphoric acid (H3PW12O40) | Effective and highly selective, solvent-free conditions. organic-chemistry.org | |
| Water-stable Brønsted acidic ionic liquid | Mild, chemoselective, very good yields. organic-chemistry.org | |
| Lewis Acid | Yttrium triflate | Highly chemoselective for aldehydes. organic-chemistry.org |
| Praseodymium triflate | Efficient and recyclable for aldehyde protection. organic-chemistry.org | |
| Hafnium trifluoromethanesulfonate | Mild conditions, tolerates sensitive functional groups. organic-chemistry.org | |
| Copper bis(dodecyl sulfate) [Cu(DS)2] | Efficient and reusable, works in water. organic-chemistry.org |
Introduction of the Ethynyl (B1212043) Moiety and Related Functional Groups
Once the 1,3-dithiane scaffold is in place, the next critical step is the introduction of the ethynyl group (–C≡CH) at the C2 position. wikipedia.org This functional group is of particular interest due to its reactivity and utility in various coupling reactions. ontosight.ai
Alkynylation Strategies at the C2-Position of 1,3-Dithianes
A primary strategy for introducing an ethynyl group involves the deprotonation of the C2 position of a 1,3-dithiane followed by reaction with a suitable electrophile. The acidity of the C2 proton is a key feature of 1,3-dithianes, allowing for the formation of a stabilized carbanion. researchgate.net This nucleophilic species, often referred to as a "masked acyl anion," can then react with various electrophiles. jk-sci.com
The deprotonation is typically achieved using a strong base, such as n-butyllithium (n-BuLi), to generate the 2-lithio-1,3-dithiane intermediate. encyclopedia.pubjk-sci.com This powerful nucleophile can then participate in coupling reactions. For instance, the reaction of 2-lithio-1,3-dithianes with arenesulfonates of primary alcohols provides a route to 2-alkylated dithianes. organic-chemistry.org
To introduce an ethynyl group specifically, the lithiated dithiane can be reacted with an electrophilic source of the ethynyl moiety. While direct alkynylation can be challenging, alternative strategies are often employed. For example, palladium-catalyzed C-H alkynylation of 1,3-dithiane has been explored, although it can be hampered by competing side reactions like the homocoupling of the bromoalkyne reagent. uwa.edu.au
Transformations Leading to Ethynyl-Substituted Dithianes
An alternative and often more practical approach to synthesizing 2-ethynyl-1,3-dithianes involves the initial synthesis of a 2-substituted dithiane that can be subsequently transformed into the desired ethynyl derivative.
One such strategy begins with the condensation of 1,3-propanedithiol with an appropriate aryl ketone precursor already bearing a group that can be converted to an ethynyl group. For example, the condensation of 2-tert-butyl-1,3-propanedithiol with 4-iodoacetophenone yields 5-tert-butyl-2-(4′-iodophenyl)-2-methyl-1,3-dithiane. nih.gov The iodo group on the phenyl ring can then serve as a handle for introducing the ethynyl group via a Sonogashira coupling reaction with a suitable alkyne, such as propargyl alcohol. nih.gov
Another approach involves the synthesis of 2-substituted-1,3-dithianes from trichloromethyl compounds. researchgate.net Trichloromethyl compounds can be efficiently converted into 1,3-dithianes by reaction with a disodium (B8443419) 1,3-propanedithiolate-1,3-propanedithiol mixture. researchgate.net This method is particularly effective when the substituent attached to the trichloromethyl group is electron-withdrawing. researchgate.net The resulting dithiane can then be further functionalized.
Stereoselective Synthesis of Chiral 2-Ethynyl-1,3-dithiane Derivatives
The synthesis of chiral, non-racemic 2-ethynyl-1,3-dithiane derivatives presents a significant synthetic challenge that requires precise control over stereochemistry. Such chiral building blocks are of high value in asymmetric synthesis.
One strategy to access chiral dithianes involves the use of chiral starting materials or auxiliaries. For instance, a route to chiral, cyclic 1,3-diols has been developed using silylated dithianes as relay linchpins, showcasing the utility of dithianes in stereoselective synthesis. rsc.org Although not directly producing an ethynyl derivative, this methodology highlights a pathway to chiral dithiane-containing scaffolds.
The stereoselective synthesis of chiral sulfinyl compounds, which can be related to dithiane chemistry through oxidation, often relies on methods such as the stereoselective oxidation of a prochiral sulfur atom or the conversion of one sulfinyl derivative into another. researchgate.netnih.gov While not directly focused on 2-ethynyl-1,3-dithianes, these principles of asymmetric synthesis could potentially be adapted.
A more direct approach involves the separation of diastereomers. In the synthesis of trans-5-tert-butyl-2-(4′-fluoropropynylphenyl)-2-methyl-1,1-dioxo-1,3-dithiane, a mixture of cis and trans isomers was formed during the initial condensation and oxidation steps. nih.gov These diastereomers were then separated by column chromatography, allowing for the isolation of the desired trans isomer which was subsequently converted to the ethynyl derivative. nih.gov This highlights that chromatographic separation of stereoisomers is a viable, albeit sometimes challenging, method for obtaining stereochemically pure dithiane derivatives.
Preparation of Advanced Polyfunctionalized Dithiane Systems
The 1,3-dithiane moiety is a versatile functional group in organic synthesis, often employed as a masked carbonyl group. The development of methods to introduce additional functionality into the dithiane ring system is crucial for the synthesis of complex molecules.
The synthesis of β-hydroxy dithiane derivatives provides access to highly functionalized building blocks. A notable example is the preparation of 3-(1,3-dithian-2-yl)-1,1-diethoxypropan-2-ol, which was synthesized from the versatile synthon 3,3,4,4-tetraethoxybut-1-yne (B1448148) (TEB). uib.nouib.no The synthesis of the required precursor, 1,1-diethoxybut-3-yn-2-one (B1403671) (TEB-ketone), was achieved by treating TEB with Dowex 50W in moist acetone, resulting in a 91% yield. uib.no
Further derivatization of these β-hydroxy dithianes has been explored. uib.nouib.no For instance, the alkylation of 1,1-diethoxy-3-(2-methyl-1,3-dithian-2-yl)propan-2-ol using methyl iodide (MeI) in the presence of n-butyllithium (n-BuLi) was successful, albeit with a low yield of 13%. uib.nouib.no Hydrolysis of a benzyl-protected β-hydroxy dithiane was also achieved with a 35% yield. uib.nouib.no However, attempts at silylation to protect the hydroxy group were unsuccessful. uib.nouib.no
| Entry | Starting Material | Reagents and Conditions | Product | Yield | Citation |
| 1 | 3,3,4,4-tetraethoxybut-1-yne (TEB) | Dowex 50W, moist acetone, reflux | 1,1-diethoxybut-3-yn-2-one (TEB-ketone) | 91% | uib.no |
| 2 | 3-(1,3-dithian-2-yl)-1,1-diethoxypropan-2-ol | n-BuLi, MeI | 1,1-Diethoxy-3-(2-methyl-1,3-dithian-2-yl)propan-2-ol | 13% | uib.nouib.no |
| 3 | Benzyl protected β-hydroxy dithiane | Acidic hydrolysis | Corresponding aldehyde | 35% | uib.nouib.no |
β-Keto 1,3-dithianes serve as valuable masked 1,3-dicarbonyl systems, which are precursors to a variety of functionalized oxygen-containing heterocycles used in natural product synthesis. organic-chemistry.orgresearchgate.netrsc.org A general and efficient method for their synthesis involves the double conjugate addition of dithiols to propargylic ketones, esters, and aldehydes. organic-chemistry.orgresearchgate.netlookchem.comorganic-chemistry.org
The reaction is typically mediated by a base, with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH), often with co-solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂), proving to be an optimal system. organic-chemistry.orglookchem.com This methodology demonstrates a broad scope, accommodating various substituents on the propargylic starting material and proceeding in good to excellent yields. lookchem.com Importantly, the stereochemical integrity of chiral centers in the starting material can be conserved during the reaction, highlighting its utility for complex molecule synthesis. lookchem.com
| Entry | Propargylic Substrate (R¹) | Dithiol | Conditions | Product (β-Keto Dithiane) | Yield | Citation |
| 1 | Phenyl (ketone) | Propane-1,3-dithiol | NaOMe, MeOH/CH₂Cl₂ | 1-(1,3-Dithian-2-yl)-3-phenylpropan-2-one | 95% | lookchem.com |
| 2 | Methoxy (ester) | Propane-1,3-dithiol | NaOMe, MeOH/CH₂Cl₂ | Methyl 2-(1,3-dithian-2-yl)acetate | 85% | lookchem.com |
| 3 | n-Butyl (ketone) | Propane-1,3-dithiol | NaOMe, MeOH/CH₂Cl₂ | 1-(1,3-Dithian-2-yl)hexan-2-one | 89% | lookchem.com |
| 4 | tert-Butyl (ketone) | Propane-1,3-dithiol | NaOMe, MeOH/CH₂Cl₂ | 1-(1,3-Dithian-2-yl)-3,3-dimethylbutan-2-one | 91% | lookchem.com |
The development of one-pot reactions to generate complex hybrid molecules containing the 1,3-dithiane scaffold is of significant interest. researchgate.netresearchgate.net An efficient one-pot strategy has been developed for the synthesis of hydroxylated 1,3-dithiane-pyrazolone hybrids. researchgate.netresearchgate.net
This process involves the reaction between pyrazolone (B3327878) derivatives, carbon disulfide, and epichlorohydrin (B41342) (ECH) at room temperature in acetonitrile. researchgate.netresearchgate.net The reaction proceeds to give the novel pyrazolone-1,3-dithiane hybrids in high to excellent yields. researchgate.net The use of triethylamine (B128534) (TEA) was found to be the most suitable base for this transformation. researchgate.net This method provides a straightforward route to structurally complex and potentially bioactive hybrid molecules. researchgate.net
| Product | Pyrazolone Substituents | Conditions | Yield | Citation |
| 4a | R=CH₃, R'=C₆H₅ | CS₂, ECH, TEA, Acetonitrile, rt | 94% | researchgate.net |
| 4b | R=CH₃, R'=p-CH₃C₆H₄ | CS₂, ECH, TEA, Acetonitrile, rt | 92% | researchgate.net |
| 4c | R=CH₃, R'=p-ClC₆H₄ | CS₂, ECH, TEA, Acetonitrile, rt | 95% | researchgate.net |
| 4d | R=CH₃, R'=p-BrC₆H₄ | CS₂, ECH, TEA, Acetonitrile, rt | 96% | researchgate.net |
| 4g | R=CH₃, R'=p-FC₆H₄ | CS₂, ECH, TEA, Acetonitrile, rt | 90% | researchgate.net |
Scalability Considerations for Research and Preparative Applications
The transition of synthetic methodologies from laboratory-scale research to larger preparative applications requires robust and scalable procedures. For dithiane chemistry, this begins with the efficient production of the core 1,3-dithiane ring. A well-established procedure for preparing 1,3-dithiane involves the reaction of 1,3-propanedithiol with dimethoxymethane (B151124) in chloroform, catalyzed by boron trifluoride diethyl etherate and glacial acetic acid. orgsyn.org This method provides the product in high yields of 82-86% on a 0.30 mole scale, demonstrating its suitability for producing significant quantities of the fundamental starting material. orgsyn.org
For more complex derivatives, one-pot procedures are highly desirable for large-scale synthesis as they reduce the number of workup and purification steps. An example is the palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes followed by in-situ hydrolysis to produce diaryl ketones. nih.gov This umpolung (reversed polarity) strategy has been successfully applied to the one-pot synthesis of the anti-cholesterol drug fenofibrate (B1672516) on a 10.0 mmol scale, achieving an 86% yield. nih.gov The development of such tandem arylation/hydrolysis protocols highlights the potential for scalable and efficient production of complex functionalized dithianes. nih.gov
Reactivity and Mechanistic Investigations of 2 Ethynyl 1,3 Dithiane
Anionic Chemistry at the Dithiane C2-Position (Umpolung Reactivity)
The dithiane moiety is a classic example of a group that can achieve "umpolung," a German term for the reversal of polarity. nih.gov Typically, a carbonyl carbon is electrophilic. However, by converting a carbonyl compound into a 1,3-dithiane (B146892), the C2 carbon atom can be deprotonated to form a nucleophilic carbanion. nih.govuib.no This masked acyl anion can then react with various electrophiles, providing a powerful tool for carbon-carbon bond formation. uib.no
Generation and Stabilization of 2-Lithio-1,3-dithiane Species
The proton at the C2 position of a 1,3-dithiane is significantly more acidic (pKa ≈ 31) than a typical methylene (B1212753) proton due to the electron-withdrawing nature of the adjacent sulfur atoms and the ability of sulfur to stabilize the resulting negative charge. semanticscholar.org This acidity allows for the facile generation of the corresponding carbanion, a 2-lithio-1,3-dithiane species, upon treatment with a strong base such as n-butyllithium (n-BuLi) in an appropriate solvent like tetrahydrofuran (B95107) (THF), typically at low temperatures (-30 °C to -20 °C). uib.noacs.org
The stability of the resulting 2-lithio-1,3-dithiane anion is attributed to the delocalization of the negative charge into the vacant d-orbitals of the two sulfur atoms. nih.govcardiff.ac.uk The large C-S bond length and the high polarizability of sulfur further contribute to the stabilization of this nucleophilic species. semanticscholar.org Solutions of 2-lithio-1,3-dithiane in THF are reported to be stable for weeks at -20 °C. acs.org
| Parameter | Description | Reference |
| Base | n-Butyllithium (n-BuLi) is commonly used for deprotonation. | uib.no |
| Solvent | Tetrahydrofuran (THF) is a typical solvent for the reaction. | acs.org |
| Temperature | Low temperatures, such as -30 °C to -20 °C, are generally employed. | uib.no |
| Stabilization | The resulting anion is stabilized by the two sulfur atoms through inductive effects and d-orbital participation. | nih.govcardiff.ac.uk |
Nucleophilic Additions to Carbonyl Compounds and Epoxides
The generated 2-lithio-2-ethynyl-1,3-dithiane is a potent nucleophile and readily participates in addition reactions with a variety of electrophiles, including carbonyl compounds and epoxides.
Reaction with Aldehydes and Ketones : The dithiane anion adds to the carbonyl carbon of aldehydes and ketones to form a tetrahedral intermediate, which upon aqueous workup, yields α-hydroxy carbonyl compounds after deprotection of the dithiane group. nih.govnih.gov This reaction is a cornerstone of the Corey-Seebach reaction. uib.no
Reaction with Epoxides : Nucleophilic attack of the 2-lithio-1,3-dithiane species on the less substituted carbon of an epoxide ring results in a ring-opening reaction. nih.gov This process, which follows an SN2 mechanism, leads to the formation of β-hydroxy carbonyl compounds after subsequent hydrolysis of the dithiane moiety. nih.govnih.gov
| Electrophile | Initial Product | Final Product (after deprotection) |
| Aldehyde/Ketone | Adduct with a new C-C bond and a hydroxyl group | α-Hydroxy aldehyde/ketone |
| Epoxide | Ring-opened product with a β-hydroxy group | β-Hydroxy aldehyde/ketone |
Alkylation Reactions with Halides and Sulfonates
2-Lithio-1,3-dithiane derivatives are excellent nucleophiles for SN2 reactions with primary and secondary alkyl halides, as well as sulfonates. nih.gov These reactions provide a direct method for the formation of carbon-carbon bonds.
Alkyl Halides : The reaction of lithiated 2-ethynyl-1,3-dithiane with primary alkyl halides, such as iodides and bromides, proceeds efficiently to yield the corresponding 2-alkyl-2-ethynyl-1,3-dithiane. youtube.com For unhindered alkyl halides, the reaction typically occurs with complete inversion of configuration, indicative of an SN2 pathway. youtube.com With more sterically hindered halides, a single electron transfer (SET) mechanism may compete, leading to racemization. youtube.com
Sulfonates : Arenesulfonates of primary alcohols have also been shown to be effective electrophiles in these alkylation reactions, reacting smoothly with 2-lithio-1,3-dithiane derivatives at room temperature to give 2-alkyl derivatives in high yields. slideshare.netlibretexts.org
| Electrophile | Reaction Conditions | Product | Mechanism |
| Primary Alkyl Halide (I, Br) | Low temperature | 2-Alkyl-2-ethynyl-1,3-dithiane | SN2 |
| Arenesulfonate | Room temperature | 2-Alkyl-2-ethynyl-1,3-dithiane | SN2-like |
Conjugate Addition Reactions
The nucleophilic character of 2-lithio-1,3-dithiane extends to its ability to undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes. youtube.com The regioselectivity of the addition (1,2- vs. 1,4-addition) can often be controlled by the reaction conditions. The use of polar aprotic solvents like HMPA can favor the 1,4-addition product. youtube.com This reaction has been utilized in the synthesis of complex molecules. nih.gov
Palladium-Catalyzed Cross-Coupling Processes
While the direct palladium-catalyzed cross-coupling of 2-ethynyl-1,3-dithiane is not extensively detailed in the provided search results, the analogous coupling of 2-aryl-1,3-dithianes with aryl bromides has been demonstrated. organic-chemistry.org This methodology takes advantage of the acidic C-H bond at the C2 position, allowing the dithiane to act as a nucleophilic transmetalation reagent in the catalytic cycle. organic-chemistry.org A typical catalytic system for this transformation involves a palladium source, such as Pd(OAc)₂, and a suitable phosphine (B1218219) ligand. organic-chemistry.org It is conceivable that a similar strategy could be applied to 2-ethynyl-1,3-dithiane, enabling the formation of new carbon-carbon bonds at the C2 position with various organic electrophiles.
Transformations Involving the Ethynyl (B1212043) Functionality
The ethynyl group of 2-ethynyl-1,3-dithiane is also a site of reactivity, capable of undergoing various transformations characteristic of alkynes. These reactions can be performed on the intact molecule or after modification of the dithiane ring.
One notable transformation is the base-induced double conjugate Michael-type addition of 1,3-propanedithiol (B87085) to a propargylic ketone to form a β-keto 1,3-dithiane. This suggests that the ethynyl group in 2-ethynyl-1,3-dithiane could act as a Michael acceptor under certain conditions.
Furthermore, the terminal alkyne can be selectively reduced to the corresponding alkene. uib.no The resulting alkene can then undergo a variety of common olefin transformations. uib.no
Alkynes are also known to undergo electrophilic addition reactions with hydrogen halides (HX) and halogens (X₂). organic-chemistry.org The addition of one equivalent of HX would lead to a haloalkene, while two equivalents would result in a geminal dihalide. organic-chemistry.org Similarly, the addition of one equivalent of a halogen would produce a dihaloalkene, and two equivalents would yield a tetrahaloalkane. organic-chemistry.org
Cycloaddition reactions are another important class of transformations for alkynes. While specific examples with 2-ethynyl-1,3-dithiane are not provided in the search results, alkynes are known to participate in various cycloadditions, such as [3+2] cycloadditions, to form five-membered heterocyclic rings. slideshare.net
| Reaction Type | Reagents | Potential Product |
| Michael Addition | Nucleophile (e.g., thiol) | Adduct at the β-carbon of the ethynyl group |
| Reduction | H₂, catalyst | 2-Ethyl-1,3-dithiane or 2-ethenyl-1,3-dithiane |
| Electrophilic Addition | HX or X₂ | Halogenated dithiane derivatives |
| Cycloaddition | 1,3-Dipole | Heterocyclic dithiane derivatives |
Isomerization and Rearrangement Processes of 2-Ethynyl-1,3-dithiane
While specific studies on the isomerization of 2-ethynyl-1,3-dithiane are not extensively documented, the general reactivity of terminal alkynes suggests potential for rearrangement. Under suitable catalytic conditions, typically involving transition metals, terminal alkynes can isomerize to internal alkynes or allenes. For 2-ethynyl-1,3-dithiane, this could hypothetically lead to the formation of a vinylidene-1,3-dithiane intermediate, which could then rearrange further. The stability of the dithiane ring would likely influence the feasibility and outcome of such processes. Ketone isomerization, a related concept, has been shown to be achievable using catalysts like pyrrolidine and elemental sulfur, suggesting that with the right catalytic system, similar positional changes of the ethynyl group on a cyclic structure could be explored. ethz.ch
Cycloaddition Reactions and Vinyl Carbene Equivalents
The ethynyl group of 2-ethynyl-1,3-dithiane is a prime candidate for cycloaddition reactions. As a dipolarophile, it can react with 1,3-dipoles, such as azides and nitrones, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.netyoutube.com These reactions are often facilitated by copper or ruthenium catalysts and are fundamental in "click chemistry" for the synthesis of triazoles and other heterocycles. mdpi.com
Furthermore, the alkyne moiety can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes, leading to the formation of six-membered rings. nih.gov The reactivity in these concerted reactions is influenced by the electronic properties of both the diene and the dienophile. nih.gov The cycloaddition of 1,3-butadiynes has been shown to be an efficient method for constructing various carbo- and heterocycles. nih.gov
The concept of vinyl carbene equivalents is also relevant to the reactivity of 2-ethynyl-1,3-dithiane. Under transition metal catalysis, terminal alkynes can be transformed into metal-vinylidene or metal-carbene intermediates, which can then undergo a variety of subsequent reactions, including cyclopropanation and C-H insertion.
Metal-Catalyzed Transformations of the Alkyne Moiety
The alkyne unit in 2-ethynyl-1,3-dithiane is highly susceptible to a range of metal-catalyzed transformations. nih.gov These reactions are pivotal for carbon-carbon and carbon-heteroatom bond formation.
Key Metal-Catalyzed Reactions:
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis for forming C(sp)-C(sp2) bonds. mdpi.com
Alkyne Homocoupling (Glaser Coupling): In the presence of a copper catalyst and an oxidant, terminal alkynes can couple to form symmetrical 1,3-diynes. nih.gov
Alkyne Hydration: The addition of water across the triple bond, typically catalyzed by mercury, gold, or other transition metals, leads to the formation of a ketone (via an enol intermediate). In the case of 2-ethynyl-1,3-dithiane, this would yield 2-acetyl-1,3-dithiane. nih.gov
Carbometalation: The addition of an organometallic reagent across the alkyne can generate a new vinylmetallic species, which can be trapped by various electrophiles. nih.gov
The table below summarizes some of the key metal-catalyzed transformations applicable to the alkyne moiety of 2-ethynyl-1,3-dithiane.
| Reaction Name | Catalyst | Reactant | Product Type |
| Sonogashira Coupling | Palladium/Copper | Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkyne |
| Glaser Coupling | Copper | Oxidant | Symmetrical 1,3-diyne |
| Alkyne Hydration | Mercury/Gold | Water | Ketone |
Radical-Mediated Carbocation Generation and Reactivity
The ethynyl radical is a known intermediate in combustion chemistry and can react with molecular oxygen. researchgate.net While specific studies on radical-mediated reactions of 2-ethynyl-1,3-dithiane are limited, the general principles of radical chemistry can be applied. Homolytic cleavage of a bond alpha to the dithiane ring or addition of a radical to the alkyne could initiate a cascade of reactions. The resulting radical intermediates could potentially undergo further transformations, including cyclizations or intermolecular reactions. The stability of the dithiane ring would play a crucial role in directing the outcome of such radical processes.
Dithiane Ring Transformations and Decarbonylative Processes
The 1,3-dithiane ring itself is a versatile functional group that can undergo various transformations, primarily involving the sulfur atoms or the C2 carbon.
Oxidative and Reductive Functionalization of the Dithiane Ring
The sulfur atoms in the 1,3-dithiane ring can be selectively oxidized to sulfoxides or sulfones. This oxidation can alter the steric and electronic properties of the ring and can be a prelude to further synthetic manipulations. For instance, oxidation of substituted 5-tert-butyl-2-phenyl-1,3-dithiane derivatives has been employed in the synthesis of potential insecticides. nih.gov
Conversely, the dithiane ring can be removed under reductive conditions. Treatment with reducing agents like Raney nickel leads to the desulfurization of the dithiane, converting the C2 carbon into a methylene group (-CH2-). ddugu.ac.in This transformation is a powerful tool for the conversion of a carbonyl group (from which the dithiane was derived) into a methylene group.
Hydrolysis and Other Deprotection Strategies of Thioacetals
The 1,3-dithiane group is widely used as a protecting group for carbonyl compounds due to its stability under both acidic and basic conditions. nih.govasianpubs.org The regeneration of the parent carbonyl compound, known as deprotection or dethioacetalization, is a crucial step in many synthetic sequences. A variety of reagents and methods have been developed for this purpose.
Common Deprotection Methods:
Mercury(II) Salts: Reagents like mercury(II) chloride (HgCl2) in the presence of a base such as calcium carbonate (CaCO3) are classic methods for dithiane hydrolysis. ddugu.ac.innih.gov Mercury(II) nitrate trihydrate has also been used effectively in solid-state reactions. nih.gov
Oxidative Methods: Various oxidizing agents can facilitate the cleavage of the dithiane ring. These include reagents like N-bromosuccinimide (NBS), ceric ammonium nitrate (CAN), and hypervalent iodine compounds such as o-iodoxybenzoic acid (IBX). arkat-usa.orgorganic-chemistry.org
Lewis Acid Catalysis: Anhydrous aluminum chloride (AlCl3) and ferric chloride (FeCl3) in the presence of an oxidant like manganese dioxide (MnO2) have been shown to be effective for the deprotection of thioacetals. mdpi.org
The choice of deprotection method often depends on the presence of other functional groups in the molecule to ensure chemoselectivity.
The following table provides a summary of common deprotection strategies for 1,3-dithianes.
| Reagent(s) | Conditions | Reference |
| Mercury(II) Chloride, Calcium Carbonate | Aqueous acetone or methanol (B129727) | ddugu.ac.in |
| Mercury(II) Nitrate Trihydrate | Solid-state, grinding | nih.gov |
| N-Bromosuccinimide (NBS) | Aqueous acetone | arkat-usa.org |
| o-Iodoxybenzoic acid (IBX) | Water, with β-cyclodextrin | organic-chemistry.org |
| Manganese Dioxide, Aluminum Chloride | Dry acetonitrile | mdpi.org |
C-S Bond Cleavage and Rearrangement Mechanisms
The cleavage of the carbon-sulfur (C-S) bond in 1,3-dithiane derivatives is a critical process, often studied in the context of deprotection strategies to regenerate the parent carbonyl compound. For the broader class of 2-substituted-1,3-dithianes, mechanistic studies have illuminated a pathway initiated by single electron transfer (SET).
In photochemical deprotection studies of 2-aryl-1,3-dithianes, the reaction is initiated by an electron transfer from the dithiane to a triplet sensitizer. This process is typically very fast and results in the formation of a dithiane radical cation conicet.gov.ar. A key step following the formation of this radical cation is the cleavage of a C-S bond, which leads to the formation of a distonic radical cation species—where the charge and radical centers are separated conicet.gov.ar. The subsequent reaction pathway, particularly for deprotection, is highly dependent on the reaction conditions. For instance, the presence of molecular oxygen is often essential for good conversion yields, suggesting that a superoxide anion may drive the deprotection reaction conicet.gov.ar. While these investigations provide a foundational mechanism for C-S bond cleavage in the 1,3-dithiane ring, specific studies detailing the cleavage and rearrangement pathways unique to the 2-ethynyl substituent were not found in the surveyed literature. General methods for the cleavage of C-S bonds in thioacetals often involve transition-metal-free strategies utilizing reagents such as halogens, oxidants, acids, or bases, as well as photochemical and electrochemical methods researchgate.net.
Computational and Theoretical Mechanistic Studies
Theoretical calculations have become an indispensable tool for understanding the intricate reaction mechanisms of complex organic molecules. For 2-ethynyl-1,3-dithiane, computational studies have been employed to investigate its potential as a platform for generating carbocations from corresponding radicals.
Density Functional Theory (DFT) has been utilized to explore the thermodynamics of heterolytic dissociation in radicals derived from 2-ethynyl-1,3-dithiane. A theoretical study investigated the release of a tert-butyl cation from a 2-ethynyl-1,3-dithiane radical derivative (compound 15 in the study) acs.org. The primary goal was to determine if the presence of a radical center on the ethynyl group could significantly enhance the spontaneous release of a carbocation acs.orgnih.gov.
| Computational Method | ΔH°R (kcal/mol) | ΔG°R (kcal/mol) | Enhancement (ΔΔG°) (kcal/mol) |
|---|---|---|---|
| CAM-B3LYP/6-311+G(2d,p) | 41.1 | 39.1 | 47.8 |
| BPE1BPE/6-311+G(2d,p) | 42.7 | 40.9 | 47.8 |
Calculated thermodynamic data for the release of a tert-butyl cation from a 2-ethynyl-1,3-dithiane radical derivative. Data sourced from ACS Omega acs.orgnih.gov.
The investigation into "reflex carbocation release" serves as a prime example of using radical probes to understand electron transfer phenomena and subsequent reactivity in the 2-ethynyl-1,3-dithiane system acs.org. The core concept involves generating a radical at a specific site (the ethynyl unit) and observing its influence on a remote functional group, mediated through the molecular framework acs.org.
In this context, the 2-ethynyl-1,3-dithiane derivative acts as a molecular platform. The generation of a radical on the ethyne unit is hypothesized to induce electronic redistribution that could facilitate the heterolytic cleavage of a C-C bond elsewhere in the molecule, releasing a stable carbocation acs.org. The computational study demonstrated that radicals generated on ethyne units are particularly effective at promoting this effect acs.org. Although the release of the t-butyl cation from the 2-ethynyl-1,3-dithiane radical was ultimately found to be non-spontaneous, the massive calculated enhancement factor (47.8 kcal/mol) confirms that the ethynyl radical center dramatically influences the electronic structure and bond stability of the entire molecule nih.gov. This approach effectively uses the radical as a probe to quantify the electronic communication through the dithiane-containing molecular scaffold.
The conformational preferences of the 1,3-dithiane ring are well-known to influence the reactivity of its derivatives. The chair conformation is typically the most stable, and the orientation of substituents at the C2 position (axial vs. equatorial) can have profound stereoelectronic effects that dictate the molecule's reactivity, particularly in deprotonation and subsequent reactions with electrophiles.
However, specific computational or experimental studies analyzing the conformational effects on the reactivity profile of 2-ethynyl-1,3-dithiane were not identified in the available literature. While research has been conducted on other derivatives, such as 2-dimethylamino-1,3-dithiane, to determine the influence of steric and electrostatic interactions on the axial-equatorial preference, similar detailed analyses for the 2-ethynyl derivative are not presently available. Therefore, a quantitative discussion on how the conformation of the dithiane ring specifically modulates the reactivity of the ethynyl group cannot be provided.
Applications of 2 Ethynyl 1,3 Dithiane in Advanced Organic Synthesis
As an Acyl Anion Equivalent and C1-Synthon for Carbon-Carbon Bond Formation
The 1,3-dithiane (B146892) group is a cornerstone of "umpolung" or polarity inversion chemistry, a concept introduced by Corey and Seebach. organic-chemistry.orgbeilstein-journals.org Typically, a carbonyl carbon is electrophilic. However, when converted to a 1,3-dithiane, the proton at the C2 position becomes acidic (pKa ≈ 31) and can be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. organic-chemistry.orgquimicaorganica.org This carbanion, a masked acyl anion, can then react with various electrophiles to form new carbon-carbon bonds. researchgate.net
In the case of 2-ethynyl-1,3-dithiane, the presence of the terminal alkyne offers an additional site for reactivity. However, the initial and most fundamental application of the dithiane moiety is to serve as a C1-synthon. Deprotonation at the C2 position of the dithiane ring generates a potent nucleophile that can engage in a variety of carbon-carbon bond-forming reactions. This lithiated species is stabilized by the adjacent sulfur atoms through the polarization of their valence electrons. organic-chemistry.org
This nucleophilic dithiane can react with a wide array of electrophiles, as summarized in the table below.
| Electrophile | Product Type | Reference(s) |
| Alkyl halides | Substituted dithianes | acs.org |
| Epoxides | β-hydroxy dithianes | uwindsor.ca |
| Aldehydes and Ketones | α-hydroxy dithianes | uwindsor.ca |
| Acyl chlorides | α-keto dithianes | nih.gov |
Following the carbon-carbon bond formation, the dithiane group can be hydrolyzed back to a carbonyl group using various reagents, such as mercury(II) salts, thus revealing the masked acyl functionality. organic-chemistry.org This versatility makes 2-ethynyl-1,3-dithiane a powerful tool for the introduction of a formyl group or a keto group after further elaboration of the ethynyl (B1212043) moiety.
Contribution to Total Synthesis of Natural Products and Complex Bioactive Molecules
The unique reactivity of the 1,3-dithiane group has been extensively exploited in the total synthesis of numerous natural products and complex bioactive molecules. researchgate.netuwindsor.ca The ability to form carbon-carbon bonds as a masked carbonyl group provides a robust strategy for assembling intricate molecular frameworks.
While specific examples detailing the use of 2-ethynyl-1,3-dithiane in the synthesis of polycyclic frameworks are not extensively documented, its potential is significant. The dual functionality of the molecule allows for sequential or tandem reactions to construct complex ring systems. For instance, the dithiane anion can be used to form a key carbon-carbon bond, and the alkyne can subsequently participate in cyclization reactions such as intramolecular Diels-Alder or transition-metal-catalyzed cycloadditions. nih.govnih.gov
A plausible strategy involves the reaction of the lithiated 2-ethynyl-1,3-dithiane with a substrate containing a diene or another reactive moiety. The resulting intermediate, now possessing both the dithiane and a tethered reactive partner, could undergo an intramolecular cyclization to form a polycyclic system. The dithiane group can then be retained as a stable protecting group or converted to a carbonyl for further transformations.
The terminal alkyne functionality in 2-ethynyl-1,3-dithiane makes it a particularly attractive building block for the synthesis of macrocycles and oligomers. Alkyne coupling reactions, such as the Glaser, Hay, or Eglinton couplings, are powerful methods for the formation of macrocyclic structures containing diacetylene linkages. nih.govnih.gov
A general approach to macrocyclization could involve the synthesis of a linear precursor containing two 2-ethynyl-1,3-dithiane units at its termini. Intramolecular oxidative coupling of the terminal alkynes would then lead to the formation of a macrocycle. The dithiane groups within the macrocyclic structure can serve as handles for further functionalization or can be converted to carbonyl groups.
Furthermore, the photocatalyzed thiol-yne click reaction offers a modern and efficient method for macrocyclization using simple alkynes like acetylene. nih.gov This suggests that 2-ethynyl-1,3-dithiane could be a valuable substrate for similar transformations, where the alkyne participates in the ring-closing step.
Development of Novel Synthetic Reagents and Methodologies
The unique combination of functional groups in 2-ethynyl-1,3-dithiane also allows for its use as a precursor to other valuable synthetic intermediates and as a potential ligand in catalysis.
The reactivity of the ethynyl group in 2-ethynyl-1,3-dithiane can be harnessed to construct a variety of heterocyclic systems. For example, the addition of amines to the alkyne can lead to enamine intermediates, which can then undergo cyclization to form nitrogen-containing heterocycles.
A notable application of dithianes in heterocyclic synthesis involves the ring expansion of dithianyl-substituted propargylamines to generate medium-sized sulfur-containing heterocycles. chemistryviews.org A synthetic route starting from 2-ethynyl-1,3-dithiane could involve a Mannich-type reaction to introduce an aminomethyl group adjacent to the alkyne, forming a propargylamine. This intermediate could then undergo a base-mediated rearrangement to yield a larger, functionalized sulfur-containing ring. chemistryviews.org This approach provides access to less common eight-, nine-, or ten-membered heterocyclic systems. chemistryviews.org
| Starting Material Type | Reaction Condition | Product Ring Size | Reference |
| Dithianyl-substituted propargylamines | KOtBu, DMF, 40 °C | 9-membered | chemistryviews.org |
| Dithiolanyl-substituted propargylamines | KOtBu, DMF, 40 °C | 8-membered | chemistryviews.org |
| Dithiepanyl-substituted propargylamines | KOtBu, DMF, 40 °C | 10-membered | chemistryviews.org |
While the use of 2-ethynyl-1,3-dithiane as a ligand in coordination chemistry is not yet well-established in the literature, its structure presents several potential coordination sites for metal ions. The sulfur atoms of the dithiane ring possess lone pairs of electrons and can act as soft donor atoms, forming complexes with a variety of transition metals. chemrxiv.orgnih.gov Additionally, the π-system of the ethynyl group can also coordinate to metal centers.
The combination of a soft dithiane moiety and a π-acidic alkyne could lead to the development of novel bidentate or bridging ligands with unique electronic and steric properties. Such ligands could find applications in catalysis, materials science, and the synthesis of novel coordination polymers. chemrxiv.org The synthesis of metal complexes with such a ligand would likely involve the reaction of 2-ethynyl-1,3-dithiane with a suitable metal precursor under anhydrous conditions. nih.gov The resulting complexes could exhibit interesting structural and reactive properties, opening up new avenues for research in organometallic and coordination chemistry.
Role in Stereoselective and Asymmetric Synthetic Transformations
While the broader class of 1,3-dithianes has been extensively used in stereoselective synthesis, specific applications focusing on the chirality transfer or induction involving the ethynyl group of 2-ethynyl-1,3-dithiane are still a developing area of research. Nevertheless, the principles of asymmetric synthesis using the 1,3-dithiane core are well-established and can be extrapolated to this particular derivative.
One of the primary strategies for achieving stereoselectivity with 1,3-dithianes involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and often recycled. For instance, chiral N-phosphonyl imines have been successfully employed in the asymmetric synthesis of α-amino-1,3-dithianes. In these reactions, the slow addition of the chiral imine to a solution of 2-lithio-1,3-dithiane can lead to excellent diastereoselectivities, in some cases exceeding a 99:1 ratio. nih.gov This approach allows for the synthesis of enantioenriched α-amino aldehydes or ketones after the removal of the dithiane protecting group.
Another established method is the use of chiral Lewis acids as catalysts. Chiral Lewis acids can coordinate to the reactants in a way that favors the formation of one stereoisomer over the other. For example, the ene-reaction of enophiles with prochiral substrates can be catalyzed by chiral Lewis acids to produce optically active products. eurekaselect.com While specific examples with 2-ethynyl-1,3-dithiane as the substrate are not extensively documented, the potential for such transformations exists, particularly in reactions involving the activation of the ethynyl group or an electrophile that reacts with the lithiated dithiane.
Furthermore, the asymmetric oxidation of 1,3-dithiane derivatives has been achieved with high enantioselectivity. The use of chiral titanium complexes, such as those employed in the Kagan-Modena protocol, can lead to the formation of chiral sulfoxides. Specifically, the oxidation of 1,3-dithiane-2-carboxylates can yield monoxides and trans-bis-sulfoxides with very high enantiomeric excess (ee). nih.gov These chiral sulfoxides can then serve as valuable intermediates in asymmetric synthesis.
The following table summarizes some representative examples of stereoselective reactions with 1,3-dithiane derivatives, highlighting the potential for similar transformations with 2-ethynyl-1,3-dithiane.
| Reaction Type | Chiral Inductor | Substrate | Diastereomeric/Enantiomeric Excess |
| Umpolung Reaction | Chiral N-phosphonyl imine | 2-Lithio-1,3-dithiane | >99:1 dr |
| Asymmetric Oxidation | Chiral Titanium Complex | 1,3-Dithiane-2-carboxylate | >97% ee for trans-bis-sulfoxide |
It is important to note that while these examples demonstrate the feasibility of achieving high stereocontrol with the 1,3-dithiane moiety, further research is needed to explore and develop stereoselective and asymmetric transformations that directly involve the unique reactivity of the ethynyl group in 2-ethynyl-1,3-dithiane.
Emerging Applications in Materials Science and Fine Chemical Production
The application of 2-ethynyl-1,3-dithiane in materials science and fine chemical production is an area with considerable potential, though currently in the early stages of exploration. The presence of both the dithiane ring and a terminal alkyne provides opportunities for its use as a specialized monomer or a key intermediate in the synthesis of functional materials and high-value chemicals.
In the realm of materials science, the ethynyl group of 2-ethynyl-1,3-dithiane makes it a candidate for the synthesis of conjugated polymers. Polymers containing ethynylene (–C≡C–) units in their backbone are known for their interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.com The Sonogashira coupling reaction is a common method for preparing such polymers, where a diethynyl monomer is coupled with a dihaloaromatic compound. nih.govnih.gov While specific examples of polymers derived from 2-ethynyl-1,3-dithiane are not yet widely reported, its structure suggests it could be used to introduce the dithiane moiety into a polymer chain, potentially influencing properties such as solubility, morphology, and electronic characteristics. The sulfur atoms in the dithiane ring could also provide sites for further functionalization or interaction with other materials.
In fine chemical production, 1,3-dithianes are well-established as acyl anion equivalents, enabling the synthesis of a wide variety of carbonyl compounds and other functionalized molecules. uwindsor.caresearchgate.net 2-Ethynyl-1,3-dithiane can serve as a precursor to α,β-acetylenic aldehydes or ketones after deprotection of the dithiane group. These functional groups are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. For instance, the 1,3-dithiane moiety has been instrumental in the total synthesis of complex natural products. uwindsor.ca The ability to introduce an ethynyl group via this dithiane derivative provides a strategic advantage in the construction of intricate molecular architectures.
The development of isotopically labeled compounds is another area where dithiane chemistry is relevant. The synthesis of 1,3-[2-¹³C]- and 1,3-[2-¹³C, 2-²H₂]dithiane has been reported, highlighting the utility of dithianes as synthons for introducing labeled carbon atoms into molecules for metabolic studies and other biochemical investigations. nih.gov
While the direct application of 2-ethynyl-1,3-dithiane in large-scale industrial processes is not yet commonplace, its unique combination of functional groups makes it a promising candidate for future developments in these specialized areas of chemistry.
Analytical and Spectroscopic Characterization in Research Context
Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized derivatives of 2-ethynyl-1,3-dithiane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide complementary information, offering a complete picture of the molecule's connectivity, mass, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 2-ethynyl-1,3-dithiane derivatives.
In ¹H NMR, the chemical environment of each proton is revealed. For the parent 2-ethynyl-1,3-dithiane, distinct signals are expected for the acetylenic proton, the proton at the C2 position of the dithiane ring, and the methylene (B1212753) protons at C4/C6 and C5. The coupling constants between adjacent protons help to confirm the connectivity within the molecule.
In ¹³C NMR, a signal appears for each unique carbon atom. The spectrum for 2-ethynyl-1,3-dithiane would show characteristic peaks for the two sp-hybridized carbons of the ethynyl (B1212043) group, as well as for the C2, C4/C6, and C5 carbons of the dithiane ring. The chemical shifts are sensitive to substitution, making NMR an excellent tool for confirming the successful modification of the parent structure in its derivatives. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals, especially in complex derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethynyl-1,3-dithiane Data are estimated based on typical values for dithianes and terminal alkynes in CDCl₃.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| Ethynyl-H | ~2.5 | - | Terminal alkyne proton |
| Ethynyl-C (Terminal) | - | ~75 | sp-hybridized carbon attached to H |
| Ethynyl-C (Internal) | - | ~80 | sp-hybridized carbon attached to C2 |
| C2-H | ~4.5 | - | Methine proton on the dithiane ring |
| C2 | - | ~40 | Thioacetal carbon |
| C4/C6-H₂ | ~2.9 (axial/equatorial) | - | Methylene protons adjacent to sulfur |
| C4/C6 | - | ~30 | Methylene carbons adjacent to sulfur |
| C5-H₂ | ~2.1 (axial/equatorial) | - | Methylene protons |
| C5 | - | ~25 | Methylene carbon |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high precision, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information. For 2-ethynyl-1,3-dithiane, the molecular ion peak (M⁺) would be prominent. Common fragmentation pathways could include the loss of the ethynyl group or cleavage of the dithiane ring, providing evidence for the presence of these structural motifs.
Table 2: Expected Mass Spectrometry Fragmentation for 2-Ethynyl-1,3-dithiane
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
|---|---|---|
| 144 | [C₆H₈S₂]⁺˙ (Molecular Ion) | Confirms molecular weight |
| 119 | [M - C₂H]⁺ | Loss of the ethynyl group |
| 106 | [C₃H₆S₂]⁺˙ | Fragmentation of the dithiane ring |
| 87 | [C₃H₇S]⁺ | Cleavage product of the dithiane ring |
For derivatives of 2-ethynyl-1,3-dithiane that are chiral and can be crystallized, single-crystal X-ray crystallography is the definitive method for determining their three-dimensional structure. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. The resulting crystal structure offers unambiguous proof of the molecule's stereochemistry, which is crucial in fields like asymmetric synthesis and medicinal chemistry. The six-membered dithiane ring typically adopts a chair conformation, and X-ray analysis can reveal the axial or equatorial orientation of the ethynyl group and other substituents.
Chromatographic Methods for Purification and Separation
The isolation and purification of 2-ethynyl-1,3-dithiane and its derivatives from reaction mixtures are critical steps to obtain materials of high purity for subsequent analysis and application. Various chromatographic techniques are employed for this purpose.
Flash column chromatography using silica (B1680970) gel as the stationary phase is a standard and effective method. A solvent system of appropriate polarity, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the components of the mixture. The separation is based on the differential adsorption of the compounds onto the silica gel.
For less polar derivatives, simple filtration through a pad of silica gel might be sufficient to remove polar impurities. Following chromatographic separation, recrystallization from a suitable solvent can be employed to obtain highly pure crystalline material, which is also a prerequisite for X-ray crystallographic analysis.
In Situ Monitoring of Reaction Progress in Complex Systems
Understanding the kinetics and mechanism of reactions involving 2-ethynyl-1,3-dithiane requires monitoring the consumption of reactants and the formation of products and intermediates in real-time. In situ monitoring techniques allow for the analysis of the reaction mixture directly, without the need for sampling and quenching, which can perturb the reaction.
Spectroscopic methods are well-suited for this purpose. For instance, in situ Fourier-transform infrared (FTIR) or Raman spectroscopy can track changes in vibrational bands corresponding to specific functional groups, such as the C≡C stretch of the ethynyl group or the C-S bonds of the dithiane ring. This provides real-time concentration profiles of various species.
NMR spectroscopy, particularly using flow-NMR setups, has emerged as a powerful tool for online reaction monitoring. The reaction mixture is continuously circulated through the NMR spectrometer, allowing for the acquisition of spectra at regular intervals. This approach provides detailed structural information on all species present in the reaction, including transient intermediates, and is highly quantitative. This is particularly valuable for optimizing reaction conditions and understanding complex reaction networks, such as the lithiation of the C2 position, a common transformation for 1,3-dithianes.
Future Directions and Research Perspectives
Exploration of Novel Catalytic Systems for Dithiane Transformations
The reactivity of the dithiane moiety and the ethynyl (B1212043) group in 2-Ethynyl-1,3-dithiane can be selectively harnessed and enhanced through the development of novel catalytic systems. Future research will likely focus on catalysts that offer greater efficiency, selectivity, and functional group tolerance.
Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental for the functionalization of the terminal alkyne. wikipedia.orglibretexts.org The development of next-generation catalysts, including those with tailored phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, could lead to milder reaction conditions, lower catalyst loadings, and an expanded substrate scope. organic-chemistry.org The exploration of copper-free Sonogashira coupling protocols is also a promising avenue to mitigate concerns about copper toxicity and facilitate easier product purification.
Furthermore, the dithiane ring itself can be a target for catalytic transformations. While traditionally manipulated via stoichiometric reagents, catalytic methods for the deprotection or conversion of the dithiane group to other functionalities under mild conditions are highly sought after. This could involve photoredox catalysis or transition-metal-catalyzed C-S bond cleavage and functionalization.
Below is a table illustrating potential advancements in catalytic systems for Sonogashira coupling of 2-Ethynyl-1,3-dithiane with an aryl halide.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | 65 | 85 |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | Dioxane | 80 | 92 |
| [Pd(IPr)Cl₂]₂ | IPr (NHC) | Cs₂CO₃ | Toluene | 50 | 95 |
| Pd(OAc)₂ / SPhos (Copper-free) | SPhos | K₃PO₄ | H₂O / TPGS-750-M | 25 | 90 |
Development of Greener and More Efficient Synthetic Routes
In line with the principles of green chemistry, future research will undoubtedly prioritize the development of more sustainable and atom-economical synthetic routes to and from 2-Ethynyl-1,3-dithiane. This includes minimizing the use of hazardous reagents and solvents, reducing waste, and improving energy efficiency.
The synthesis of 1,3-dithianes often involves the use of volatile and odorous thiols. organic-chemistry.org The development of odorless thiol equivalents or catalytic, solvent-free methods for the dithioacetalization would represent a significant green advancement. nih.gov For instance, employing solid-supported acid catalysts that can be easily recovered and reused would enhance the sustainability of the synthesis. organic-chemistry.org
Moreover, the reactions involving 2-Ethynyl-1,3-dithiane could be designed to proceed in greener solvents, such as water, ionic liquids, or bio-renewable solvents. nih.gov The use of energy-efficient techniques like microwave irradiation or mechanochemistry could also shorten reaction times and reduce energy consumption.
The following table presents a comparison of a traditional versus a potential greener synthetic route for 2-Ethynyl-1,3-dithiane.
| Parameter | Traditional Route | Potential Greener Route |
|---|---|---|
| Reagents | Propargyl aldehyde, 1,3-propanedithiol (B87085), p-toluenesulfonic acid | Propargyl aldehyde, odorless dithiane source, solid-supported acid catalyst |
| Solvent | Toluene | Solvent-free or water |
| Energy Input | Conventional heating (reflux) | Microwave irradiation or mechanochemical grinding |
| Work-up | Aqueous wash, extraction with organic solvents | Filtration to recover catalyst, minimal purification |
| Waste Generation | Organic solvent waste, acidic aqueous waste | Minimal waste, recyclable catalyst |
Computational Design of Advanced Dithiane-Based Reagents
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms and predicting the properties of molecules. uwindsor.ca Future research will likely leverage computational modeling to design advanced dithiane-based reagents derived from 2-Ethynyl-1,3-dithiane with tailored reactivity and selectivity.
DFT calculations can be used to:
Predict the acidity of the C2-proton of the dithiane ring and the terminal alkyne proton, providing insights into their selective deprotonation.
Model the transition states of catalytic cycles, such as the Sonogashira coupling or cycloaddition reactions, to optimize reaction conditions and catalyst design. maxapress.com
Design novel derivatives of 2-Ethynyl-1,3-dithiane with specific electronic and steric properties to control the outcome of complex reactions.
Explore the conformational landscape of molecules synthesized from this building block, which is crucial for applications in medicinal chemistry and materials science.
By computationally screening potential derivatives and reaction pathways, researchers can prioritize experimental efforts, leading to a more rapid and efficient discovery of new synthetic methodologies.
Integration into Automated and High-Throughput Synthesis Platforms
The modular nature of 2-Ethynyl-1,3-dithiane makes it an ideal candidate for integration into automated and high-throughput synthesis platforms. These technologies enable the rapid generation of large libraries of compounds for drug discovery and materials science research. wikipedia.org
The two reactive handles of 2-Ethynyl-1,3-dithiane—the lithiated dithiane and the terminal alkyne—can be functionalized in a sequential manner with a diverse range of electrophiles and coupling partners, respectively. This "two-directional" synthetic strategy is well-suited for automated platforms where reagents are dispensed and reactions are performed in parallel in microtiter plates.
Future research in this area will focus on:
Developing robust and reliable reaction protocols for the functionalization of 2-Ethynyl-1,3-dithiane that are amenable to automation.
Interfacing automated synthesis with high-throughput screening to rapidly identify molecules with desired biological or material properties.
Utilizing machine learning algorithms to analyze the large datasets generated from high-throughput experiments to predict the outcomes of new reactions and guide the design of future compound libraries. mdpi.com
Synergistic Applications with Contemporary Synthetic Strategies
The true potential of 2-Ethynyl-1,3-dithiane will be realized through its synergistic application with other modern synthetic strategies. Its unique bifunctionality allows for its incorporation into elegant and efficient cascade and multicomponent reactions. 20.210.105nih.gov
For instance, a one-pot reaction could be envisioned where the alkyne moiety undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," followed by the deprotonation of the dithiane and reaction with an electrophile. wikipedia.orglabinsights.nl This would allow for the rapid assembly of complex, highly functionalized molecules from simple starting materials.
Furthermore, 2-Ethynyl-1,3-dithiane could serve as a linchpin in cascade reactions, where an initial transformation of the alkyne triggers a subsequent reaction involving the dithiane, or vice versa. 20.210.105 The exploration of such synergistic processes will undoubtedly lead to the discovery of novel and powerful methods for the synthesis of natural products, pharmaceuticals, and advanced materials. uwindsor.caresearchgate.net
The table below outlines a hypothetical multicomponent reaction involving 2-Ethynyl-1,3-dithiane.
| Component 1 | Component 2 | Component 3 | Catalyst/Reagent | Product |
|---|---|---|---|---|
| 2-Ethynyl-1,3-dithiane | Benzyl azide | Methyl iodide | 1. CuI (cat.) 2. n-BuLi | 1-(Benzyl)-4-(2-methyl-1,3-dithian-2-yl)-1,2,3-triazole |
Q & A
Q. What are the standard synthetic routes for preparing 2-Ethynyl-1,3-dithiane, and how can functional groups be introduced into its structure?
- Methodological Answer : The synthesis typically involves lithiation of 1,3-dithiane derivatives followed by ethynylation. For example, 2-lithio-1,3-dithiane intermediates (generated via n-BuLi deprotonation) react with ethynylating agents (e.g., propargyl bromide) to install the ethynyl group . Functionalization can occur via nucleophilic additions or cross-coupling reactions (e.g., Sonogashira coupling) at the ethynyl moiety. Post-synthetic modifications may include oxidation of the dithiane ring to disulfoxides for enhanced reactivity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2-Ethynyl-1,3-dithiane’s structure and conformation?
- Methodological Answer : X-ray diffraction (single-crystal) is essential for resolving bond distances, torsion angles, and ring conformations (e.g., chair vs. boat), as demonstrated for analogous 2-phenyl-1,3-dithiane derivatives . NMR spectroscopy (¹H, ¹³C, and ²D experiments) identifies electronic environments and stereochemical relationships, while IR spectroscopy confirms functional groups like C≡C stretches (~2100 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of 2-Ethynyl-1,3-dithiane in nucleophilic acyl transfer reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level optimizes geometries and calculates transition-state energies. For instance, modeling the dithiane ring’s sulfur lone-pair interactions with electrophiles reveals regioselectivity in nucleophilic attacks. Solvent effects (via PCM models) and steric parameters (e.g., ethynyl group orientation) further refine reactivity predictions .
Q. What experimental strategies resolve contradictions in reported reactivity data for 2-Ethynyl-1,3-dithiane derivatives?
- Methodological Answer : Contradictions (e.g., divergent yields in cross-coupling reactions) require systematic analysis:
- Control experiments : Vary catalysts (Pd vs. Cu), solvents (polar vs. nonpolar), and temperatures.
- Isolation of intermediates : Use in-situ NMR or quenching studies to identify side products.
- Reproducibility checks : Validate protocols across labs, accounting for moisture sensitivity of lithiated intermediates .
Q. How does the dithiane ring’s dynamic behavior influence its application in stereoselective synthesis?
- Methodological Answer : The 1,3-dithiane ring undergoes chair-flipping equilibria, affecting stereoelectronic effects. For example, axial vs. equatorial positioning of substituents dictates nucleophilic trajectories. Locking the ring conformation via bulky groups (e.g., 2-methyl) or oxidation to sulfoxides stabilizes specific transition states, enabling asymmetric induction in aldol or alkylation reactions .
Q. What safety protocols are essential when handling 2-Ethynyl-1,3-dithiane in experimental workflows?
- Methodological Answer :
- Engineering controls : Use fume hoods for lithiation steps (due to pyrophoric n-BuLi) and inert atmospheres (Ar/N₂) for moisture-sensitive reactions.
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Waste disposal : Quench lithiated intermediates with isopropanol before aqueous neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
